![molecular formula C13H18N4O5S B2595084 Ethyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate CAS No. 333768-99-3](/img/structure/B2595084.png)
Ethyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate, also known as EMEDA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMEDA is a purine derivative that has shown promising results in scientific research, particularly in the fields of medicine and biotechnology.
Scientific Research Applications
Synthesis and Characterization
Research has led to the synthesis and characterization of various compounds with potential biological and pharmaceutical applications. For instance, studies have demonstrated the synthesis of compounds with antimicrobial activities, indicating the potential of these substances in developing new therapeutic agents against resistant bacteria. The synthesis techniques often involve multi-step reactions, including acetylation, refluxation, and treatment with specific reagents to yield the desired products, characterized by spectroscopic and elemental analysis data (Pratibha Sharma et al., 2004).
Antimicrobial and Antioxidative Activities
Several studies have highlighted the antimicrobial and antioxidative properties of synthesized compounds, suggesting their potential in treating infections and as antioxidant agents. For example, highly oxygenated antioxidative derivatives from red seaweed have shown significant anti-inflammatory and antioxidative activities, surpassing those of synthetic NSAIDs like aspirin and ibuprofen in safety and effectiveness (Fasina Makkar & K. Chakraborty, 2018).
Bioconjugation and Polymer Synthesis
Research into acrylic copolymers containing poly(ethylene glycol) and dioxolane functional groups has been conducted to create well-defined aldehyde-containing copolymers for bioconjugation. This work aims to develop materials with specific properties for biomedical applications, indicating the versatility of chemical synthesis in creating novel polymers for targeted uses (N. Rossi et al., 2008).
Anti-HIV and Anticancer Agents
Novel synthesis approaches have been explored to create compounds with potent anti-HIV-1 activity and anticancer properties. These studies illustrate the ongoing efforts to find effective treatments for HIV and cancer, highlighting the importance of chemical synthesis in drug discovery and development. The synthesis of specific uracil derivatives and their testing against HIV-1 have shown extremely potent activities, presenting new avenues for therapeutic intervention (K. Danel et al., 1996).
properties
IUPAC Name |
ethyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O5S/c1-4-22-8(18)7-23-13-14-10-9(17(13)5-6-21-3)11(19)15-12(20)16(10)2/h4-7H2,1-3H3,(H,15,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHHACWOHVRPSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(N1CCOC)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(4-ethoxyphenyl)(methyl)amino]sulfonyl}-N-(3-fluorophenyl)thiophene-2-carboxamide](/img/structure/B2595001.png)
![3-(3-hydroxypropyl)-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2595002.png)
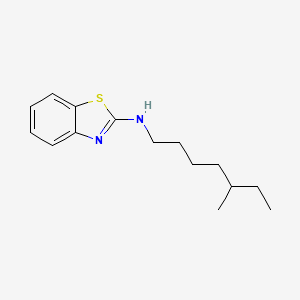
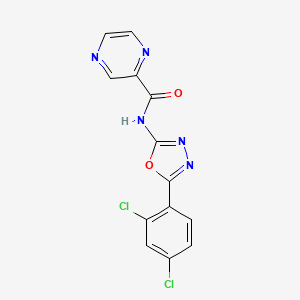
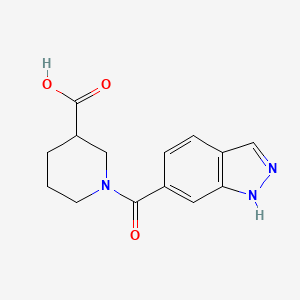
![3-phenyl-8-(4-phenylpiperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2595010.png)
![3-(3,4-Dichlorophenyl)-1-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)propan-1-one](/img/structure/B2595012.png)


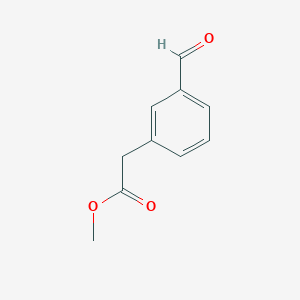
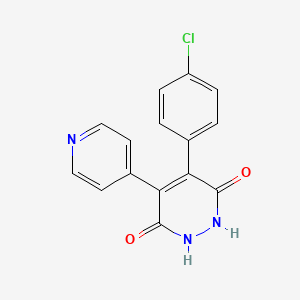
![(1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid;hydrochloride](/img/structure/B2595019.png)
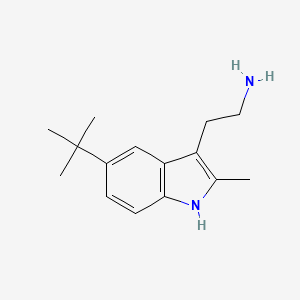
![2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2595024.png)